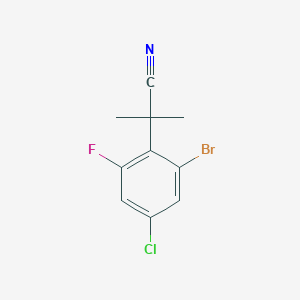
2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile is an organic compound that features a complex aromatic structure with halogen substituents
Vorbereitungsmethoden
The synthesis of 2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by nitrile formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce nitrile groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The halogen atoms and nitrile group can participate in various chemical interactions, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2-Bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile include:
- 2-Bromo-4-chloro-6-fluorophenyl isothiocyanate
- (2-Bromo-4-chloro-6-fluorophenyl)methanol These compounds share similar halogenated aromatic structures but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of halogen atoms and nitrile group, which imparts distinct reactivity and potential uses.
Eigenschaften
Molekularformel |
C10H8BrClFN |
|---|---|
Molekulargewicht |
276.53 g/mol |
IUPAC-Name |
2-(2-bromo-4-chloro-6-fluorophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H8BrClFN/c1-10(2,5-14)9-7(11)3-6(12)4-8(9)13/h3-4H,1-2H3 |
InChI-Schlüssel |
BDDAEASFIHZRNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=C(C=C(C=C1Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


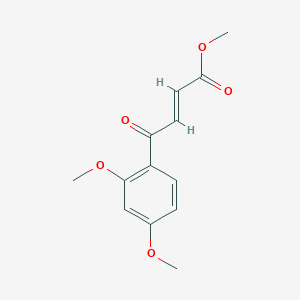
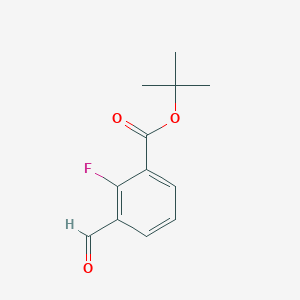
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
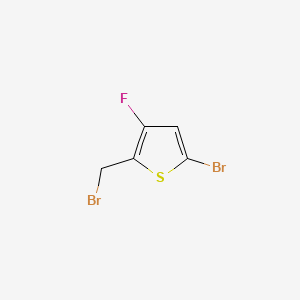
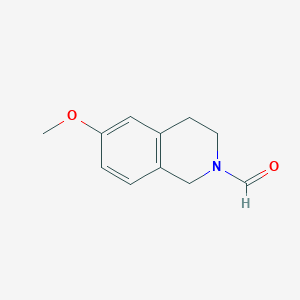
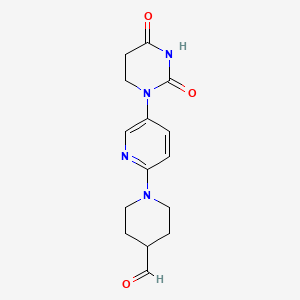
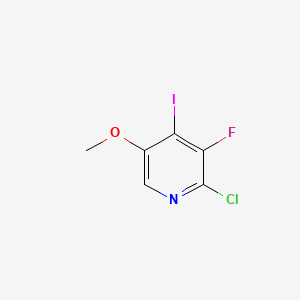

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)
![1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B13919468.png)
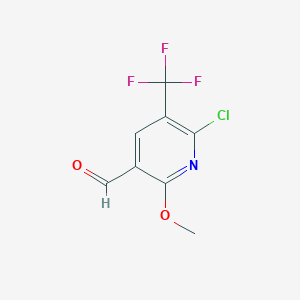
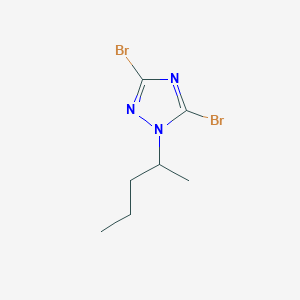
![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
